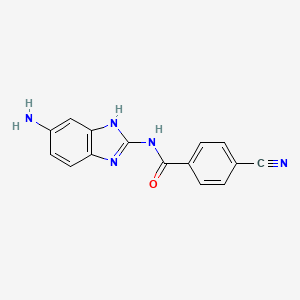

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide

Description

Properties

CAS No. |

919763-50-1 |

|---|---|

Molecular Formula |

C15H11N5O |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

N-(6-amino-1H-benzimidazol-2-yl)-4-cyanobenzamide |

InChI |

InChI=1S/C15H11N5O/c16-8-9-1-3-10(4-2-9)14(21)20-15-18-12-6-5-11(17)7-13(12)19-15/h1-7H,17H2,(H2,18,19,20,21) |

InChI Key |

QECLQZKYTWKKHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the cyanobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The cyanobenzamide moiety can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Biological Activities

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Activity : Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and colon carcinoma (HCT116) cell lines, with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial properties. Research indicates that benzimidazole derivatives exhibit good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. These derivatives have shown efficacy comparable to traditional antibiotics like ampicillin and ciprofloxacin .

- Inhibition of Kinases : this compound has been identified as a potential inhibitor of CK1δ (Casein Kinase 1 delta). Studies indicate that certain derivatives possess nanomolar potency in inhibiting this kinase, which is implicated in various cellular processes including cell cycle regulation and apoptosis .

Therapeutic Potential

The therapeutic applications of this compound are promising due to its diverse biological activities:

- Cancer Treatment : Given its anticancer properties, there is potential for development as a chemotherapeutic agent targeting specific cancer types. The ability to inhibit key kinases involved in tumor growth presents a pathway for targeted cancer therapies.

- Antimicrobial Agents : The compound's effectiveness against bacterial strains suggests it could serve as a lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Case Studies and Research Findings

Several case studies highlight the efficacy and versatility of this compound:

Mechanism of Action

The mechanism of action of N-(6-Amino-1H-benzo[d]imidazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s structure is compared to related derivatives in Table 1, highlighting key substituents and their positions.

Table 1: Structural Features of N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide and Analogues

Key Observations :

- The 6-amino group on the benzimidazole core distinguishes the target compound from analogues like B9 () and 4l (), which lack amino substitution. This group may enhance hydrogen-bonding interactions in biological systems .

- The 4-cyanobenzamide moiety is a common feature in many analogues, but its linkage varies (e.g., indenyl in B9, phthalimide in 4l), influencing steric and electronic properties .

Key Observations :

- The target compound’s synthesis likely parallels that of 35 (), involving amide coupling between a benzimidazole-amine and 4-cyanobenzoic acid.

- Yields for 4-cyanobenzamide derivatives typically range from 68% to 79%, influenced by steric hindrance and purification methods (e.g., column chromatography in 35 vs. hydrogenation in B9) .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Key Observations :

- The 6-amino group may lower the melting point compared to nitro- or halogen-substituted analogues (e.g., 4l at 261°C vs. 10f at 167°C) due to reduced crystallinity .

- IR spectra of 4-cyanobenzamides consistently show C≡N stretches near 2,200 cm⁻¹ and C=O stretches near 1,600–1,650 cm⁻¹ .

Biological Activity

N-(6-Amino-1H-benzimidazol-2-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and findings from relevant studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. The cyanobenzamide component further enhances its pharmacological profile. The structural characteristics contribute to its solubility and bioactivity, making it a promising candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, which can inhibit their activity. This inhibition disrupts critical cellular processes such as:

- DNA Replication : By interfering with the enzymes involved in DNA synthesis, the compound can induce cell death in rapidly dividing cells.

- Protein Synthesis : The compound may also affect ribosomal function, leading to reduced protein production essential for cell survival.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to the structural features that facilitate interactions with microbial targets.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The estimated IC50 values for these cell lines are indicative of its potency:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.91 - 1.98 |

| MDA-MB-231 | 0.006 - 1.48 |

These values suggest that the compound is particularly effective against MDA-MB-231 cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives, including this compound:

- Cytotoxic Effects : A study evaluated the cytotoxic effects of various benzimidazole derivatives against different cancer cell lines. The results showed that compounds similar to this compound exhibited strong antiproliferative effects with selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Studies : Molecular docking studies have suggested that this compound effectively binds to target enzymes involved in cancer progression, providing insight into its mechanism of action .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that compounds in this class are well absorbed and exhibit favorable distribution profiles in biological systems, which is crucial for their therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.